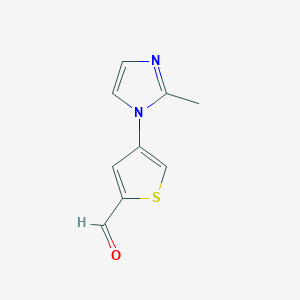

4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde

Beschreibung

4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 4-position with a 2-methylimidazole moiety. This structure combines electron-rich aromatic systems (thiophene and imidazole) with a reactive aldehyde group, making it a versatile intermediate in medicinal chemistry and materials science.

The aldehyde group offers a reactive site for further derivatization, such as oxime formation () or participation in condensation reactions ().

Eigenschaften

Molekularformel |

C9H8N2OS |

|---|---|

Molekulargewicht |

192.24 g/mol |

IUPAC-Name |

4-(2-methylimidazol-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H8N2OS/c1-7-10-2-3-11(7)8-4-9(5-12)13-6-8/h2-6H,1H3 |

InChI-Schlüssel |

IOOSDTYPNFPZJY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CN1C2=CSC(=C2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde typically involves the condensation of 2-methylimidazole with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde: can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carboxylic acid.

Reduction: 4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-methanol.

Substitution: Various N-alkyl or N-acyl derivatives of the imidazole ring.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of "4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde":

Overview

4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is a chemical compound with a CAS number of 1565429-00-6 . It features a thiophene ring connected to an imidazole moiety .

Basic Information:

- Common Name: 4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde

- CAS Number: 1565429-00-6

- Molecular Weight: 192.24

- Molecular Formula : C9H8N2OS

Potential Applications

While the search results do not provide extensive details specifically on the applications of "4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde," they do suggest potential areas of interest based on similar compounds and related research:

- Building Block in Synthesis: Similar compounds are used as building blocks for synthesizing complex molecules.

- Medicinal Chemistry: These compounds are of interest in medicinal chemistry due to their potential biological activities.

- Potential Bioactive Compound: They are investigated for their potential as bioactive compounds.

Related compounds

- Imidazoles: Imidazoles are a class of compounds that have seen recent advances in their synthesis . They can be constructed using various bond disconnections .

- Phenyl-imidazole-derived compounds: Phenyl-imidazole-derived compounds have been studied for their potential as inhibitors, with sulfur moieties enhancing protein-ligand interactions .

- 5-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde: This compound has applications in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules and is investigated for its potential as a bioactive compound, with potential antimicrobial and anticancer properties. It is also utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is not fully understood. it is believed to interact with biological targets through the imidazole ring, which can form hydrogen bonds and coordinate with metal ions. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-carbaldehyde Derivatives with Halogen or Aryl Substituents

Key Compounds :

- 5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (3) ()

- 5-(4,5-Bis(aryl)thiophen-2-yl)thiophene-2-carbaldehyde derivatives (6a–6c) ()

| Property | 4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde (Inferred) | Compound 3 (Dibromo) | Compound 6a (Bis-carbazolyl) |

|---|---|---|---|

| Melting Point | ~120–130°C (estimated) | 124–126°C | 140–145°C |

| 1H NMR (Aldehyde δ) | δ ~9.8–10.0 ppm | δ 9.82 ppm | δ 10.03 ppm |

| Functional Groups | Aldehyde, 2-methylimidazole | Aldehyde, dibromothiophene | Aldehyde, bis-carbazolyl |

| Synthetic Yield | N/A | 80% | 80–85% |

Analysis :

Oxime Derivatives of Thiophene-2-carbaldehyde

Key Compounds :

- (E)-4-((Z)-4-Methoxystyryl)thiophene-2-carbaldehyde oxime (cis,syn-19′) ()

- 4-((Z)-2-(2-((E)-(Hydroxyimino)methyl)thiophen-3-yl)vinyl)benzonitrile (cis,syn-21) ()

| Property | 4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde | cis,syn-19′ (Oxime) | cis,syn-21 (Oxime-Cyanostyryl) |

|---|---|---|---|

| Functional Groups | Aldehyde, 2-methylimidazole | Oxime, methoxystyryl | Oxime, cyanostyryl |

| Melting Point | ~120–130°C (estimated) | 159–160°C | N/A (yellow powder) |

| Biological Activity | Potential enzyme inhibition (speculative) | Cholinesterase inhibition | Cholinesterase inhibition |

Analysis :

- Reactivity : Conversion of the aldehyde to oxime () introduces a nucleophilic NH-OH group, enhancing hydrogen-bonding capacity and biological targeting (e.g., cholinesterase inhibition).

- ADME Properties : Oximes may exhibit improved metabolic stability compared to aldehydes, which are prone to oxidation.

Imidazole-Containing Analogs

Key Compounds :

- 2-(Benzo[b]thiophene-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole ()

- 4-(Thiophen-2-yl)-1H-imidazole ()

Analysis :

- Structural Flexibility: The target compound’s aldehyde group allows for greater derivatization than non-aldehyde imidazoles.

- Biological Relevance : Methyl substitution on imidazole (vs. unsubstituted in ) may enhance lipophilicity and membrane permeability in drug candidates.

Q & A

Basic: What are the common synthetic routes for 4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde?

Methodological Answer:

The synthesis typically involves coupling a thiophene-2-carbaldehyde derivative with a substituted imidazole. For example, reductive amination between thiophene-2-carbaldehyde and a pre-synthesized 2-methylimidazole-containing amine can yield the target compound. This reaction often employs sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol or ethanol under reflux conditions. Purification via flash column chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH gradients) is critical to isolate the product . Alternative routes may use palladium-catalyzed cross-coupling reactions to introduce the imidazole moiety to the thiophene core, requiring ligands like triphenylphosphine and bases such as K₂CO₃ .

Basic: Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the connectivity of the thiophene and imidazole rings. The aldehyde proton typically appears as a singlet near δ 9.8–10.0 ppm, while imidazole protons resonate between δ 7.0–8.5 ppm .

- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction is recommended. Refinement using SHELXL (via the SHELX suite) allows precise analysis of bond lengths and angles, particularly for verifying the planar geometry of the heterocyclic systems .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while Pd(PPh₃)₄ or Pd(OAc)₂ improves cross-coupling efficiency .

- Temperature Control : Reductive amination proceeds optimally at 60–80°C; higher temperatures may degrade the aldehyde group.

- Purification : Gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH ratios) resolves closely related byproducts. For crystalline products, recrystallization in ethanol/water mixtures enhances purity .

Advanced: How can researchers resolve contradictions in crystallographic or spectroscopic data?

Methodological Answer:

- Validation Tools : Use the CheckCIF tool (IUCr) to identify outliers in crystallographic data. Discrepancies in bond angles/distances may indicate twinning or disorder, requiring SHELXL refinement with constraints .

- Complementary Spectroscopy : If NMR signals overlap (e.g., imidazole vs. thiophene protons), 2D NMR (COSY, HSQC) clarifies assignments. IR spectroscopy confirms the aldehyde C=O stretch (~1700 cm⁻¹) and imidazole N-H vibrations (~3200 cm⁻¹) .

Advanced: What computational methods predict the compound’s reactivity or binding interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO often governs reactivity in Schiff base formation .

- Molecular Docking : Dock the compound into target proteins (e.g., enzymes with imidazole-binding sites) using AutoDock Vina. Adjust protonation states of the imidazole nitrogen to match physiological pH .

Advanced: How do structural modifications (e.g., substituent variations) affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Imidazole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance hydrogen-bonding with targets. Compare activities of methyl vs. ethyl imidazole derivatives .

- Thiophene Modifications : Replace the aldehyde with a carboxylic acid to assess solubility effects. Use in vitro assays (e.g., enzyme inhibition) to quantify changes in IC₅₀ values .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure. Use fume hoods for reactions releasing volatile byproducts .

- Waste Disposal : Collect aldehyde-containing waste separately in halogen-resistant containers. Neutralize acidic/basic residues before disposal via certified hazardous waste services .

Advanced: What strategies mitigate competing side reactions during synthesis?

Methodological Answer:

- Protecting Groups : Temporarily protect the aldehyde as an acetal (using ethylene glycol/H⁺) to prevent undesired nucleophilic attacks during imidazole coupling .

- Catalytic Optimization : Add molecular sieves (3Å) to scavenge water in reductive amination, minimizing imine hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.